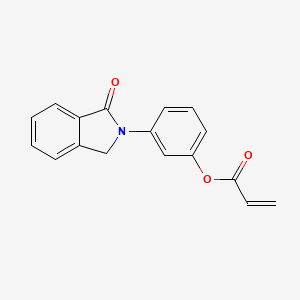

3-(1-Oxoisoindolin-2-yl)phenyl acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of specialized acrylate monomers has been a subject of interest due to their potential applications in creating responsive polymeric sensors. One such monomer is the 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (NDPOE-acrylate), which was synthesized through a five-step process . This monomer was then copolymerized with N-isopropylacrylamide to produce a polymer that responds to both pH and temperature changes. The polymer's lower critical solution temperature was observed at 32 °C in an acidic medium (pH 2), indicating its potential for use in applications where environmental sensitivity is required .

Molecular Structure Analysis

The molecular structure of acrylate monomers is crucial for their reactivity and the properties of the resulting polymers. In the case of NDPOE-acrylate, the presence of the 1,3,4-oxadiazole ring and the nitrophenyl diazenyl group are likely to contribute to the polymer's sensitivity to pH and temperature . The molecular structure of these monomers dictates their copolymerization behavior and the resulting polymer's sensitivity to external stimuli.

Chemical Reactions Analysis

The chemical reactivity of acrylate monomers is demonstrated by their ability to undergo copolymerization, as seen with NDPOE-acrylate . The tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates to form 3-(4-oxo-4H-chromen-3-yl)acrylates showcases another example of the chemical versatility of acrylate derivatives. This reaction proceeds under base-catalyzed conditions and yields a variety of 2-substituted acrylates . These reactions are pivotal for the development of new materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate monomers and their polymers are influenced by their molecular structures. NDPOE-acrylate's copolymer exhibits a unique lower critical solution temperature behavior, which is dependent on the pH of the surrounding medium . The copolymer's UV-vis and fluorescence responses also vary with pH and temperature, highlighting its potential as a sensor that can operate under different environmental conditions. The synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates through the tandem reaction of acrylates further emphasizes the ability to fine-tune the properties of acrylate derivatives for specific applications .

Applications De Recherche Scientifique

Synthesis and Biomedical Applications

Cinnamic acid derivatives, including phenyl acrylate compounds, have been extensively studied for their anticancer potentials. The synthesis and biological evaluation of various cinnamoyl acids and derivatives, including esters and amides, highlight a rich medicinal tradition and a resurgence in exploring their antitumor efficacy. This research suggests a broader interest in acrylate derivatives for medicinal applications, underscoring their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Industrial and Environmental Impact

Acrylamide, a closely related compound, has a wide scope of industrial applications, primarily as a precursor in the production of polymers such as polyacrylamide. These applications include water and wastewater treatment, pulp and paper processing, and mining. The compound's presence in heat-treated foods and its implications for human health have spurred extensive investigations, influencing regulatory and research efforts aimed at understanding and mitigating its potential risks (Taeymans et al., 2004).

Polymerization for Biomedical Use

Polymeric materials, including those derived from acrylate compounds, play a crucial role in regenerative medicine and tissue engineering. Non-thermal plasma polymerization of organic compounds, such as acrylic acid, has emerged as an effective method for producing polymer layers with specific surface chemistries for biomedical applications. These coatings are particularly attractive for promoting cell adhesion and proliferation, indicating a significant area of research and application for acrylate derivatives (Bitar, Cools, De Geyter, & Morent, 2018).

Propriétés

IUPAC Name |

[3-(3-oxo-1H-isoindol-2-yl)phenyl] prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-2-16(19)21-14-8-5-7-13(10-14)18-11-12-6-3-4-9-15(12)17(18)20/h2-10H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZNFPYUPGWOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Oxoisoindolin-2-yl)phenyl acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)

![5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2543492.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2543494.png)

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)